Fluoromethyl Phenyl Sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHPZASLKBBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374616 | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20808-12-2 | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fluoromethyl Phenyl Sulfone: Structural Overview and Key Characteristics
Fluoromethyl phenyl sulfone is a crystalline solid at room temperature. It is a key intermediate in organic synthesis, valued for its ability to introduce the monofluoromethyl group into various molecules. chemimpex.comchemicalbook.com
Identification as a Sulfur-Containing Compound with a Fluoromethyl Group
Structurally, this compound consists of a phenyl ring attached to a sulfonyl group (SO₂), which is in turn bonded to a fluoromethyl group (CH₂F). This combination of a phenyl sulfone moiety and a fluorinated methyl group imparts its unique reactivity. chemimpex.com
Reactivity Profile and Solubility in Organic Solvents
This compound is a versatile reagent that can participate in a variety of chemical transformations. It serves as a useful nucleophilic monofluoromethylation reagent for the synthesis of fluoromethyl alcohols and amines. chemicalbook.com The phenylsulfonyl group can be removed after the desired transformation. cas.cn The compound is soluble in organic solvents such as methanol (B129727) and chloroform. chemicalbook.comorgsyn.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇FO₂S |
| Molecular Weight | 174.19 g/mol |
| Melting Point | 53 °C |
| Boiling Point | 151 °C at 0.3 Torr |
| Appearance | White to almost white powder/crystal |
Historical Context of Fluoromethyl Phenyl Sulfone Research
Early Syntheses and Recognition as a Reagent
The initial preparation of this compound established a foundational route for its accessibility and subsequent investigation as a synthetic tool. A prevalent early method involves a two-step process starting from a sulfide (B99878) precursor. orgsyn.org
One of the first convenient and well-documented syntheses begins with methyl phenyl sulfoxide (B87167). orgsyn.org This starting material undergoes a "fluoro Pummerer" reaction when treated with diethylaminosulfur trifluoride (DAST) and a catalytic amount of antimony trichloride (B1173362). orgsyn.orgtandfonline.com This step yields the intermediate, fluoromethyl phenyl sulfide. orgsyn.org
Subsequent oxidation of fluoromethyl phenyl sulfide provides the target compound, this compound. orgsyn.org A common and effective oxidizing agent for this transformation is Oxone (potassium peroxymonosulfate). orgsyn.orglookchem.com The crude sulfide is typically dissolved in a solvent like methanol (B129727) and added to an aqueous slurry of Oxone. orgsyn.orglookchem.com After the reaction, standard workup and recrystallization from a solvent such as hexane (B92381) yield the final product as a white solid. orgsyn.orglookchem.com This synthetic accessibility was crucial for its recognition and adoption as a practical laboratory reagent. orgsyn.org
The table below summarizes a typical early synthetic procedure.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | Methyl phenyl sulfoxide | Diethylaminosulfur trifluoride (DAST), Antimony trichloride (catalyst) | Fluoromethyl phenyl sulfide |
| 2 | Fluoromethyl phenyl sulfide | Oxone (Potassium peroxymonosulfate) | This compound |
This table illustrates a common early synthetic pathway to this compound.
From its inception, the compound was identified not just as a novel molecule but as a "reagent for the synthesis of fluoroalkenes," signaling its intended utility in synthetic organic chemistry. orgsyn.org
Evolution of Synthetic Applications
Following its initial synthesis, the applications of this compound have significantly expanded, evolving from a specialized reagent to a versatile tool in the chemist's arsenal (B13267) for introducing the monofluoromethyl group.
The primary and most recognized application is its use as a nucleophilic monofluoromethylating agent . cas.cnacs.org The sulfonyl group is strongly electron-withdrawing, which acidifies the adjacent methylene (B1212753) protons. Upon treatment with a suitable base, the sulfone is deprotonated to generate a carbanion, which serves as a nucleophilic source of the "CH2F" moiety. This nucleophile can then react with various electrophiles, most commonly carbonyl compounds like aldehydes and ketones, to form monofluoromethylated alcohols. researchgate.net
The evolution of its use is marked by the expansion of reaction types and substrates. While early work focused on simple additions to carbonyls, later research demonstrated its utility in more complex transformations. For instance, it has been successfully employed in the highly diastereoselective monofluoromethylation of N-tert-butanesulfinimines to produce chiral monofluoromethylated vicinal ethylenediamines. cas.cnnih.gov
Further development saw its application in the nucleophilic fluoroalkylation of esters to prepare α-fluoro-β-ketosulfones. acs.org This demonstrated the reagent's capability to engage in reactions beyond simple carbonyl additions, expanding its scope to the synthesis of more complex fluorinated building blocks. acs.org
More recent advancements have explored the utility of this compound and its derivatives in radical reactions . cas.cn This represents a significant evolution from its initial role as a purely nucleophilic reagent. By generating a (phenylsulfonyl)monofluoromethyl radical, new synthetic pathways have been opened, allowing for different types of bond formations and functionalizations that are complementary to the ionic pathways. cas.cnacs.org This dual reactivity, participating in both nucleophilic and radical transformations, underscores its versatility and sustained importance in contemporary organic synthesis. cas.cn
The table below highlights key applications and the types of products formed.
| Reaction Type | Electrophile / Substrate | Key Reagents | Product Type |
| Nucleophilic Addition | Aldehydes, Ketones | Base (e.g., LDA, t-BuOK) | Monofluoromethylated alcohols |
| Nucleophilic Addition | N-tert-butanesulfinimines | Base | Chiral monofluoromethylated diamines cas.cnnih.gov |
| Nucleophilic Acyl Substitution | Esters | Base | α-Fluoro-β-ketosulfones acs.org |
| Radical Reactions | Alkenes, Isocyanides | Radical Initiator | Various monofluoromethylated compounds cas.cn |
This table showcases the evolving synthetic utility of this compound.
Classical and Improved Synthetic Routes
The traditional syntheses of this compound have been refined over the years to improve efficiency, safety, and scalability. These methods typically involve a two-step process: the formation of a fluoromethyl phenyl sulfide intermediate, followed by its oxidation to the corresponding sulfone.
Synthesis from Sulfoxides with Diethylaminosulfur Trifluoride (DAST)
A well-established method for the synthesis of this compound begins with the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST). This reaction, often referred to as a "fluoro-Pummerer" reaction, yields fluoromethyl phenyl sulfide. orgsyn.org
The procedure involves treating methyl phenyl sulfoxide with DAST in a suitable solvent such as chloroform. lookchem.com The reaction can be catalyzed by antimony trichloride to enhance its rate and efficiency. orgsyn.orglookchem.com An exothermic reaction is typically observed, and upon completion, the reaction mixture is quenched with an aqueous bicarbonate solution. lookchem.com The resulting fluoromethyl phenyl sulfide is then extracted and used in the subsequent oxidation step without extensive purification, as it has a tendency to polymerize at room temperature. orgsyn.org
Reaction Scheme 1: Synthesis of Fluoromethyl Phenyl Sulfide from Methyl Phenyl Sulfoxide and DAST
Oxidation of Fluoromethyl Phenyl Sulfide (e.g., using Oxone, 3-chloroperbenzoic acid)
The fluoromethyl phenyl sulfide intermediate is readily oxidized to the stable this compound. orgsyn.org A common and effective oxidizing agent for this transformation is Oxone (potassium peroxymonosulfate). orgsyn.orglookchem.com The oxidation is typically carried out in a biphasic system of methanol and water at a controlled temperature. lookchem.com After the reaction is complete, the methanol is removed, and the aqueous layer is extracted with an organic solvent to isolate the crude sulfone, which can then be purified by recrystallization. orgsyn.orglookchem.com
Alternatively, other oxidizing agents such as 3-chloroperbenzoic acid (m-CPBA) can be employed for the oxidation of sulfides to sulfones. derpharmachemica.comgoogle.com The choice of oxidant can sometimes influence the selectivity of the reaction, with m-CPBA being a strong oxidizing agent capable of converting sulfides directly to sulfones. derpharmachemica.comgoogle.com
Reaction Scheme 2: Oxidation of Fluoromethyl Phenyl Sulfide to this compound
Improved Protocols for Enhanced Yield and Scalability
Efforts to improve the synthesis of this compound have focused on addressing the expense and hazards associated with reagents like DAST, particularly for large-scale preparations. Alternative fluorinating agents and reaction conditions have been explored to enhance yield and scalability.
One improved protocol avoids DAST by converting chloromethyl phenyl sulfide to fluoromethyl phenyl sulfide using a fluoride (B91410) source like potassium fluoride in a solvent system such as polyethylene (B3416737) glycol (PEG)-200 and acetonitrile. This method has been shown to produce a relatively pure product that is not contaminated with starting material or by-products.
The following table summarizes various conditions that have been investigated for the conversion of chloromethyl phenyl sulfide to fluoromethyl phenyl sulfide.
| Entry | Fluoride Source | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 1 | KF | PEG-200/CH3CN | - | 1.75 | 90 | - |
| 2 | KF | 18-crown-6 | CH3CN | - | - | - |
| 3 | Spray-dried KF | 18-crown-6 | CH3CN | - | - | - |
| 4 | CsF | CH3CN | - | - | - | - |
Data derived from qualitative descriptions in the literature.
Preparation from Chlorodifluoromethane (B1668795) and Thiophenoxide Followed by Oxidation
An alternative synthetic route utilizes chlorodifluoromethane as a starting material. However, the direct reaction of chlorodifluoromethane with thiophenoxide often results in low yields of the desired thioether. nih.govfigshare.com A more effective approach involves the reaction of diaryl disulfides with trichlorofluoromethane in the presence of sodium hydroxymethanesulfinate in aqueous DMF. nih.govfigshare.com This method produces the corresponding thioether in excellent yield. nih.govfigshare.com
The subsequent dechlorination of the resulting sulfone can be achieved using zinc in methanol, which yields both monochlorothis compound and this compound in good yields. nih.govfigshare.com
Synthesis via Fluorination of Sulfides (e.g., using Selectfluor)
Direct fluorination of sulfides presents another pathway to fluorinated sulfones. Electrophilic fluorinating agents, such as Selectfluor, can be used to introduce fluorine atoms. rsc.org While this method is more commonly applied to the synthesis of di- and monofluoromethyl quinazolin(thi)ones, the underlying principle of electrophilic fluorination of a sulfur-containing precursor is relevant. rsc.org The reaction conditions, particularly the presence or absence of a base, can control the degree of fluorination. rsc.org
Novel Approaches and Catalytic Methods
Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. These novel approaches often involve catalytic systems to achieve higher selectivity and yields under milder conditions.
While specific catalytic methods for the direct synthesis of this compound are still emerging, related research on the synthesis of other fluorinated sulfones provides insight into potential future directions. For instance, copper-mediated (phenylsulfonyl)difluoromethylation reactions have been developed, showcasing the potential for transition metal catalysis in this area. cas.cn Additionally, photocatalytic methods are being explored for various organic transformations and could offer a green alternative for the synthesis of fluorinated sulfones. acs.org The development of such catalytic systems would represent a significant advancement in the synthesis of this important fluorinating agent.
Transition-Metal-Catalyzed Synthesis from Sodium Fluoromethylsulfinates
A key approach for the formation of fluoromethyl sulfones involves the transition-metal-catalyzed cross-coupling of sodium fluoromethylsulfinates with various coupling partners. This method is noted as a pioneering strategy for creating mono-, di-, and tri-fluoromethyl sulfone compounds. chinesechemsoc.orgchinesechemsoc.org The process typically utilizes palladium catalysts to facilitate the reaction between the fluoromethylsulfinate salt and an aryl halide or other suitable electrophile.
The preparation of the requisite sodium fluoromethylsulfinate precursors varies with the degree of fluorination. Sodium trifluoromethylsulfinate is readily accessible through a sulfonatodehalogation process from halotrifluoromethanes. chinesechemsoc.org However, the synthesis of sodium monofluoromethylsulfinate and sodium difluoromethylsulfinate is more complex, often requiring the oxidation of corresponding fluorinated sulfides or the reduction of functionalized sulfones. chinesechemsoc.org
| Precursor | Typical Synthesis Method |
| Sodium trifluoromethylsulfinate | Sulfonatodehalogation of halotrifluoromethanes chinesechemsoc.org |
| Sodium monofluoromethylsulfinate | Oxidation of fluorinated sulfides / Reduction of functional sulfones chinesechemsoc.org |
| Sodium difluoromethylsulfinate | Oxidation of fluorinated sulfides / Reduction of functional sulfones chinesechemsoc.org |
Modular Multicomponent Coupling Strategies for Fluoromethyl Sulfones
Modular strategies that assemble complex molecules from simple, readily available building blocks in a single operation offer significant advantages in terms of efficiency and step economy.
One prominent multicomponent strategy achieves the synthesis of mono-, di-, and tri-fluoromethyl sulfones by combining halides, a sulfur dioxide surrogate, and a fluorocarbon source. chinesechemsoc.orgchinesechemsoc.org In this system, the industrial raw material thiourea (B124793) dioxide serves as an effective and stable source of sulfur dioxide. chinesechemsoc.org The reaction is typically catalyzed by a palladium complex, and various parameters can be optimized to achieve high yields. For instance, the choice of base and the use of a phase transfer catalyst are critical for reaction efficiency. chinesechemsoc.org This method has proven effective for a wide range of aryl halides, including those with electron-donating or -withdrawing groups, and is also compatible with heteroaryl iodides. chinesechemsoc.org
Table 2: Optimized Conditions for a Palladium-Catalyzed Multicomponent Coupling chinesechemsoc.org
| Component | Optimized Reagent/Condition |
|---|---|
| Catalyst | Palladium complex |
| SO2 Source | Thiourea Dioxide |
| Base | Cesium Carbonate |
| Phase Transfer Catalyst | Tetrabutylammonium iodide (TBAI) |
Another innovative modular approach utilizes sulfones themselves as activatable functional groups in nickel-catalyzed radical cross-coupling reactions. nih.govnih.gov This method facilitates the formation of challenging C(sp²)–C(sp³) bonds by coupling aryl zinc reagents with specialized alkyl sulfone reagents, referred to as PT-sulfones. nih.govchemrxiv.org This strategy is particularly advantageous for preparing fluorinated compounds that would otherwise require multi-step, non-modular synthetic routes. nih.gov The robustness of this nickel-catalyzed desulfonylative cross-coupling has been demonstrated across a broad scope of aryl zinc reagents and various (fluoro)alkyl PT-sulfone coupling partners. nih.gov
Electrochemical Methods for Fluorinated Sulfones
Electrochemical methods provide a distinct set of tools for the synthesis and manipulation of fluorinated sulfones. These techniques can be broadly categorized into methods for creating the fluorinated sulfone structure and methods that use the sulfone as a precursor for further reactions.
Electrochemical fluorination (ECF), also known as electrofluorination, is a foundational process for producing perfluorinated organic compounds, including sulfonyl fluorides which are precursors to sulfones. wikipedia.org The Simons process, a well-established ECF method, involves the electrolysis of an organic compound in a solution of hydrogen fluoride. wikipedia.org A cell potential of 5–6 V is applied across a nickel-plated anode, where hydrogen atoms on the organic substrate are replaced by fluorine. wikipedia.org This method is used for the industrial production of perfluorinated sulfonic acids (as their sulfonyl fluoride derivatives). wikipedia.org
Table 3: Key Parameters of the Simons Electrochemical Fluorination Process wikipedia.org
| Parameter | Description |
|---|---|
| Fluorine Source | Hydrogen Fluoride (HF) |
| Substrate | Organic Compound (e.g., sulfonic acid precursor) |
| Anode Material | Nickel-plated |
| Cell Potential | 5–6 V |
Conversely, electrochemical reduction offers a method for the functionalization of existing fluoroalkyl sulfones. This technique can be used to generate fluoroalkyl radicals from the corresponding sulfones. rsc.org These electrochemically generated radicals can then participate in further reactions, such as the radical fluoroalkylation of electron-deficient alkenes to produce hydrofluoroalkylated products in good to excellent yields. rsc.org This represents a practical application of this compound derivatives, using them as building blocks for more complex fluorinated molecules. rsc.org
Generation and Reactivity of the (Phenylsulfonyl)fluoromethyl Anion
The presence of the strongly electron-withdrawing phenylsulfonyl group significantly increases the acidity of the adjacent methylene protons, facilitating the formation of a stabilized α-fluorocarbanion. This anion is a potent nucleophile for the introduction of the monofluoromethyl moiety into various organic substrates.
The (Phenylsulfonyl)fluoromethyl anion is typically generated in situ by treating this compound with a strong, non-nucleophilic base at low temperatures. The choice of base is crucial to ensure complete deprotonation without undesirable side reactions. Commonly employed bases include lithium hexamethyldisilazide (LiHMDS) and n-butyllithium (n-BuLi). cas.cn
The reaction with LiHMDS, for instance, proceeds rapidly in an appropriate solvent like tetrahydrofuran (B95107) (THF) at -78 °C to yield the corresponding lithium salt of the (phenylsulfonyl)fluoromethyl anion. cas.cn The stability of this carbanion is attributed to the delocalization of the negative charge onto the electron-accepting sulfonyl group. Despite the presence of an α-fluorine atom, which might be expected to increase acidity through an inductive effect, studies have shown that α-fluorine substitution can sometimes weaken the C-H acidity of (phenylsulfonyl)methane derivatives. researchgate.net Nevertheless, the acidity is sufficient for deprotonation by common strong bases. orgsyn.org
Once generated, the (phenylsulfonyl)fluoromethyl anion serves as an effective nucleophilic monofluoromethylating agent (a "CH₂F⁻" equivalent). It readily reacts with a wide range of electrophiles to form new carbon-carbon bonds. cas.cnnih.gov
A significant application is the highly stereoselective addition to N-(tert-butanesulfinyl)imines. This reaction provides a direct route to chiral α-monofluoromethylamines, which are important building blocks in medicinal chemistry. cas.cn The reaction proceeds with excellent chemical yields and high diastereoselectivity. cas.cn The resulting adduct, a β-fluoro-β-sulfonyl amine derivative, can then undergo further transformations.
The anion also participates in substitution reactions with alkyl and benzyl (B1604629) halides, enabling the synthesis of more complex fluoromethylated sulfones. nih.gov These reactions typically proceed with high yields, extending the utility of this compound for constructing diverse molecular frameworks.
| Electrophile | Base | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| (R)-(tert-butanesulfinyl)imines | LHMDS | THF | (Phenylsulfonyl)fluoromethylated homochiral sulfinamides | Excellent | cas.cn |
| Alkyl Halides | Not Specified | Not Specified | Alkyl-substituted fluoromethyl sulfones | High | nih.gov |
| Benzyl Halides | Not Specified | Not Specified | Benzyl-substituted fluoromethyl sulfones | High | nih.gov |
Desulfonylation Reactions
A key advantage of using the phenylsulfonyl group as an activating group is its subsequent facile removal. cas.cn This cleavage of the carbon-sulfur bond, known as desulfonylation, unmasks the desired monofluoromethyl group in the final product. nih.govcas.cn
Reductive desulfonylation is the most common method for cleaving the phenylsulfonyl group from the monofluoromethylated adducts. wikipedia.org This process replaces the C-S bond with a C-H bond. wikipedia.org Several reducing agents are effective for this transformation.
Another powerful reducing system is magnesium metal (Mg) in methanol. This method has been successfully used to cleave the phenylsulfonyl group to reveal the final monofluoromethyl product. nih.gov Other reagents, such as aluminum amalgam, have also been employed for desulfonylation reactions in different contexts. cas.cn
| Reagent | Substrate Example | Product | Reference |
|---|---|---|---|
| Sodium/Mercury Amalgam (Na-Hg) in Methanol | (Phenylsulfonyl)fluoromethylated homochiral sulfinamides | α-Monofluoromethylamine salts | cas.cn |
| Magnesium (Mg) in Methanol | Products from reaction with alkyl/benzyl halides | Monofluoromethylated alkanes/arenes | nih.gov |
| Samarium(II) Iodide/HMPA | β-Acyloxy sulfones | Alkenes (via reductive elimination) | wikipedia.org |
| Aluminum Amalgam | Monofluorinated sulfoximine (B86345) adducts | Fluoroolefins | cas.cn |
The mechanism of reductive desulfonylation with active metals like sodium or magnesium generally involves a single-electron transfer (SET) from the metal surface to the sulfone. researchgate.net This transfer generates a radical anion intermediate. Fragmentation of this intermediate cleaves the carbon-sulfur bond, producing a sulfinate anion (PhSO₂⁻) and an organic radical (R-CH₂F•). wikipedia.org This radical is then further reduced by another electron transfer from the metal to form a carbanion (R-CH₂F⁻), which is subsequently protonated by the solvent (e.g., methanol) to yield the final desulfonylated product. researchgate.net The stability of the organic radical formed upon fragmentation often dictates which C-S bond is cleaved in unsymmetrical sulfones. wikipedia.org
Role as a Fluoroalkene Precursor
In addition to its role in nucleophilic monofluoromethylation, this compound is a valuable precursor for the synthesis of fluoroalkenes (vinyl fluorides). cas.cnorgsyn.org This transformation is typically achieved through a variation of the Horner-Wadsworth-Emmons or Julia olefination reactions.
The carbanion of a phosphonate (B1237965) derivative, generated from this compound, can undergo a Horner-Wittig reaction with aldehydes and ketones. researchgate.net This reaction yields α-fluoro-α,β-unsaturated sulfones. Subsequent reductive removal of the phenylsulfonyl group from these intermediates provides a facile two-step route to vinyl fluorides. researchgate.net This methodology highlights the dual utility of the phenylsulfonyl group: first as a carbanion-stabilizing group to facilitate C-C bond formation and then as a leaving group in the subsequent elimination step.
Synthesis of Monofluoroalkenes via Acylation-Elimination
The synthesis of monofluoroalkenes from this compound proceeds through a pathway analogous to the Julia-Kocienski olefination cas.cnalfa-chemistry.comnih.gov. The process begins with the deprotonation of this compound using a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic α-fluoro-α-sulfonyl carbanion. This carbanion then attacks a carbonyl compound (an aldehyde or ketone), resulting in a β-hydroxy sulfone intermediate cas.cn.
While the classical Julia olefination requires a separate acylation step of the hydroxyl group followed by reductive elimination, modified versions like the Julia-Kocienski reaction streamline this into a one-pot procedure alfa-chemistry.comnih.gov. In this modified pathway, the intermediate β-alkoxy sulfone undergoes spontaneous rearrangement and subsequent elimination of sulfur dioxide and an aryloxy anion to yield the final alkene product alfa-chemistry.com. Although the reductive elimination of the β-hydroxy sulfone can sometimes be inefficient and lead to mixtures of isomers or desulfonylated side products, this method remains a cornerstone for generating monofluoroalkenes cas.cn.
Stereospecific Methods for (E)- and (Z)-Fluoroalkenes
A significant advantage of using this compound and its derivatives in olefination reactions is the ability to control the stereochemical outcome, allowing for the selective synthesis of either (E)- or (Z)-fluoroalkenes orgsyn.org. The stereoselectivity of the reaction is highly dependent on the choice of the sulfonyl group, base, solvent, and additives.
In Julia-Kocienski type reactions, the geometry of the resulting alkene is influenced by the reaction conditions which dictate the formation of either a chelated, closed transition state or a non-chelated, open transition state organic-chemistry.org.
For (E)-alkenes : The use of potassium bases (like KHMDS) in tetrahydrofuran (THF) at low temperatures often favors the formation of (E)-alkenes nih.gov.
For (Z)-alkenes : High (Z)-selectivity can be achieved using lithium bases (like LHMDS) in the presence of additives such as magnesium bromide (MgBr₂) or by using polar solvent mixtures like DMF/DMPU nih.gov.
Research has demonstrated that by carefully selecting the reaction parameters, specific isomers can be obtained with high selectivity. For example, reactions involving aryl-substituted monofluoromethyl 2-pyridyl sulfones can yield different isomers based on kinetic resolution during the fragmentation step of the reaction cas.cn.
| Entry | Product | Yield | E:Z Ratio |
|---|---|---|---|
| 1 | 3aa | 99% | 2:98 |
| 2 | 3ab | 83% | 3:97 |
| 3 | 3ac | 94% | 4:96 |
| 4 | 3ad | 76% | 7:93 |
| 5 | 3ca | 99% | 3:97 |
| 6 | 3ja | 84% | 7:93 |
Data derived from a study on Julia-Kocienski olefination, showcasing typically high Z-selectivity under optimized conditions. chemrxiv.org
Horner-Wittig Reactions with Carbonyl Compounds
The reaction of this compound with carbonyl compounds is mechanistically analogous to the Horner-Wadsworth-Emmons (HWE) reaction, a well-known variation of the Horner-Wittig reaction cas.cn. In the HWE reaction, a phosphonate-stabilized carbanion is used to produce alkenes, typically with high (E)-selectivity cas.cn.
In the case of this compound, the sulfonyl group (SO₂) serves the same role as the phosphonate group in stabilizing the adjacent carbanion. The mechanism proceeds as follows:
Deprotonation : A base abstracts a proton from the carbon adjacent to the sulfonyl group, creating a resonance-stabilized α-fluoro-α-sulfonyl carbanion.
Nucleophilic Addition : This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a β-alkoxy sulfone intermediate.
Elimination : The intermediate collapses, eliminating the phenyl sulfone group and forming a carbon-carbon double bond, which yields the final monofluoroalkene product cas.cn.
This reaction pathway provides a reliable and effective method for converting a wide range of aldehydes and ketones into their corresponding monofluoroalkenes.
Radical Chemistry and Single Electron Transfer Processes
Beyond its classical role as a nucleophilic reagent, this compound and its analogs have been shown to be effective precursors for generating fluoroalkyl radicals, particularly through photoredox catalysis. This has opened new avenues for its application in organic synthesis.
This compound as a Radical Precursor
Traditionally, trithis compound was utilized as a nucleophilic trifluoromethylating agent. However, recent studies have demonstrated its novel application as a trifluoromethyl radical precursor rsc.orgresearchgate.net. This transformation is typically initiated by a single electron transfer (SET) process, which generates a radical anion that subsequently fragments to release a trifluoromethyl radical (•CF₃) and a benzenesulfinate (B1229208) anion rsc.org. This capability allows fluoroalkyl phenyl sulfones to participate in a variety of radical-mediated transformations, significantly expanding their synthetic utility.
Visible-Light-Promoted Reactions
A key innovation in the radical chemistry of fluoroalkyl phenyl sulfones is the use of visible light to promote these reactions, often without the need for a photoredox catalyst rsc.orgresearchgate.net. In a notable example, the S-trifluoromethylation of thiophenols is achieved by forming an electron donor-acceptor (EDA) complex between a thiophenolate anion and trithis compound rsc.org.
The proposed mechanism involves the following steps rsc.org:
A base deprotonates a thiophenol, generating a thiophenolate anion.
The electron-rich thiophenolate anion interacts with the electron-poor trithis compound to form an EDA complex.
This EDA complex absorbs visible light (in the 400–500 nm range), which triggers an intramolecular single electron transfer (SET) from the thiophenolate to the sulfone.
The SET event produces a phenylthio radical and a trithis compound radical anion.
The radical anion rapidly decomposes to yield the trifluoromethyl radical (•CF₃) and a stable benzenesulfinate anion. The •CF₃ radical then combines with the phenylthio radical to form the final S-trifluoromethylated product.
This photocatalyst-free method has been successfully applied to a wide range of thiophenols, including those with electron-rich, electron-neutral, and electron-deficient substituents.
| Entry | Substrate (Thiophenol) | Yield |
|---|---|---|
| 1 | 4-tert-butylbenzenethiol | 65% |
| 2 | 4-methoxybenzenethiol | 52% |
| 3 | p-toluenethiol | 81% |
| 4 | 4-ethylbenzenethiol | 78% |
| 5 | methyl 4-mercaptobenzoate | 85% |
| 6 | 4-mercaptobenzoic acid | 89% |
| 7 | 4-mercaptobenzonitrile | 84% |
| 8 | (4-mercaptophenyl)(phenyl)methanone | 91% |
Data adapted from a study on the visible-light-promoted S-perfluoroalkylation protocol. Conditions: Thiophenol (0.2 mmol), PhSO₂CF₃ (1.1 equiv), Cs₂CO₃ (2.0 equiv), NMP (2.0 mL), 35 °C, 24 h, under blue LED irradiation. rsc.org
Single Electron Reduction of Alkylsulfones
The generation of a radical from this compound is fundamentally a single electron reduction process rsc.org. As detailed in the visible-light-promoted reactions, the acceptance of a single electron transforms the sulfone into a transient radical anion. This species is unstable and undergoes rapid fragmentation (C-S bond cleavage) to release the thermodynamically stable benzenesulfinate anion and the corresponding fluoroalkyl radical rsc.org.
This process can be initiated by various means, including photochemically from an EDA complex or through the action of a suitable single-electron-transfer reductant. The efficiency of this reduction is a key factor in the successful generation of the fluoroalkyl radical for subsequent reactions. This novel reactivity paradigm has shifted the view of fluoroalkyl phenyl sulfones from mere nucleophilic synthons to versatile precursors for valuable radical species.
Synthetic Applications of Fluoromethyl Phenyl Sulfone in Organic Synthesis
Monofluoromethylation Reactions
Fluoromethyl phenyl sulfone serves as a key monofluoromethylating agent, enabling the direct incorporation of the CH₂F moiety. This is typically achieved through a two-step sequence: nucleophilic addition of the in situ generated (phenylsulfonyl)fluoromethyl anion to an electrophile, followed by a reductive desulfonylation step. Strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or n-butyllithium (n-BuLi) are commonly employed to generate the nucleophilic anion cas.cn. The subsequent removal of the sulfonyl group is often accomplished using reducing agents like sodium-mercury amalgam or magnesium cas.cn.
Monofluoromethylation of Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones provides a route to α-monofluoromethylated alcohols. The initial nucleophilic addition of the (phenylsulfonyl)fluoromethyl anion to the carbonyl group yields a β-hydroxy sulfone. Subsequent reductive desulfonylation of this intermediate furnishes the target α-monofluoromethyl alcohol. This methodology has been applied to various aryl ketones, leading to the formation of optically enriched monofluoromethyl tertiary alcohols with high stereoselectivity.
For instance, the reaction of various aryl ketones with a chiral monofluoromethylating reagent derived from this compound, followed by desulfonylation, affords the corresponding monofluoromethyl tertiary alcohols in good yields and high enantiomeric excess.
Table 1: Monofluoromethylation of Representative Ketones
| Entry | Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Acetophenone | 1-Phenyl-2-fluoro-1-ethanol | 89 | 98:2 |
| 2 | 4-Methoxyacetophenone | 2-Fluoro-1-(4-methoxyphenyl)ethanol | 88 | 99:1 |
Data sourced from studies on stereoselective monofluoromethylation of aryl ketones.
Monofluoromethylation of Aldimines and Ketimines
This compound is an effective reagent for the monofluoromethylation of imines, providing a direct pathway to monofluoromethylated amines. The reaction proceeds via the nucleophilic addition of the (phenylsulfonyl)fluoromethyl anion to the C=N bond of aldimines and ketimines. This addition reaction is often highly diastereoselective, particularly when chiral auxiliaries are employed on the imine nitrogen.
Stereoselective Monofluoromethylation of N-(tert-Butanesulfinyl)imines
A significant application of this compound is the highly stereoselective monofluoromethylation of N-(tert-butanesulfinyl)imines. This reaction provides a powerful method for the asymmetric synthesis of chiral α-monofluoromethyl amines nih.gov. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the (phenylsulfonyl)fluoromethyl anion to one face of the imine.
The reaction of (R)-N-(tert-butanesulfinyl)imines with this compound in the presence of a base like LiHMDS proceeds with high facial selectivity, affording the corresponding monofluoromethylated N-sulfinylamines in good yields and with excellent diastereomeric ratios organicreactions.org. The stereochemical outcome is generally explained by a nonchelation-controlled transition state model nih.gov.
Table 2: Stereoselective Monofluoromethylation of (R)-N-(tert-Butanesulfinyl)aldimines
| Entry | Aldimine (Ar group) | Facial Selectivity | Isomer Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | C₆H₅ | 96:4 | 93:7 | 93 |
| 2 | 4-MeOC₆H₄ | 97:3 | 94:6 | 95 |
| 3 | 4-ClC₆H₄ | 95:5 | 92:8 | 91 |
| 4 | 2-Naphthyl | >99:1 | 96:4 | 94 |
Yields and selectivities are for the initial addition product. Data extracted from Li, Y. et al. (2006). organicreactions.org
Furthermore, the pregeneration of the fluoro(phenylsulfonyl)methyl anion has been shown to be effective for the highly stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines orgsyn.org. This approach suggests a cyclic six-membered transition state is involved, which is different from the nonchelation-controlled model proposed for aldimines orgsyn.org.
Formation of Chiral α-Monofluoromethyl Amines
The monofluoromethylated N-(tert-butanesulfinyl)amine adducts obtained from the reaction described in section 4.1.3 serve as valuable precursors for the synthesis of enantiomerically pure α-monofluoromethyl amines organicreactions.org. The removal of both the tert-butanesulfinyl and the phenylsulfonyl groups is typically achieved in a one-pot procedure involving acidic cleavage of the sulfinyl group followed by reductive desulfonylation. This straightforward deprotection sequence allows for the preparation of α-monofluoromethyl amines with high optical purity organicreactions.org. This methodology has been successfully applied to the synthesis of both primary and cyclic secondary α-monofluoromethyl amines organicreactions.org.
Monofluoromethylation of Esters
This compound can also be utilized for the nucleophilic fluoroalkylation of esters. This reaction provides a route to the synthesis of α-fluoro-β-ketosulfones. The reaction involves the addition of the (phenylsulfonyl)fluoromethyl anion to the ester carbonyl group. This transformation has been shown to proceed in excellent yields, offering an efficient method for the preparation of these valuable synthetic intermediates.
Table 3: Monofluoromethylation of Representative Esters
| Entry | Ester Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl benzoate | 1-Fluoro-1-(phenylsulfonyl)acetophenone | 95 |
| 2 | Ethyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2-fluoro-2-(phenylsulfonyl)ethan-1-one | 92 |
Data sourced from a study on the nucleophilic fluoroalkylation of esters and sulfinates.
Facile Synthesis of α-Monofluoromethyl Alcohols
A key application of the monofluoromethylation of aldehydes and ketones with this compound is the synthesis of α-monofluoromethyl alcohols. This transformation is accomplished in a two-step process. The first step involves the nucleophilic addition of the (phenylsulfonyl)fluoromethyl anion, generated from this compound and a strong base, to the carbonyl compound. This addition reaction forms a β-hydroxy sulfone intermediate.
The second step is the reductive cleavage of the C-S bond to remove the phenylsulfonyl group. This desulfonylation is a crucial step to afford the final α-monofluoromethyl alcohol. Various reducing agents can be employed for this purpose, with magnesium in methanol (B129727) or sodium amalgam being common choices. This two-step sequence provides a facile and efficient route to access a range of α-monofluoromethyl alcohols from readily available carbonyl precursors.
Fluoromethylenation Reactions
Fluoromethylenation reactions are crucial for the construction of molecules containing the monofluoromethylene group. This compound serves as a key reagent in these transformations, enabling the formation of carbon-carbon bonds and the introduction of a fluorinated one-carbon unit.
Monofluoromethylenation of Aldehydes and Ketones
The anion of this compound can undergo nucleophilic addition to aldehydes and ketones. This reaction provides a direct method for the synthesis of β-hydroxy-α-fluoro sulfones. These products can be further transformed into other valuable fluorinated compounds. For instance, the resulting adducts from the reaction with aldehydes can be used in the synthesis of fluoroalkenes.
Formation of Fluorovinyl Phenyl Sulfones via Julia Olefination
The Julia-Kocienski olefination is a powerful and versatile method for the synthesis of alkenes. nih.gov In the context of fluorinated compounds, this reaction has been adapted for the preparation of fluorovinyl phenyl sulfones. A notable approach involves the use of a novel benzothiazolyl-based bis-sulfone reagent, which condenses with aldehydes and ketones under mild conditions. nih.govthieme-connect.descite.ai This method is efficient, with condensation reactions involving aldehydes proceeding in high yields and exhibiting moderate to good Z-stereoselectivity. nih.govthieme-connect.de The fluorine substitution in the reagent enhances its reactivity compared to non-fluorinated Horner-Wadsworth-Emmons reagents. nih.govthieme-connect.de The resulting (α-fluoro)vinyl sulfones are valuable synthetic intermediates that can be used in various transformations, including desulfonylation to yield vinyl fluorides. nih.gov
| Carbonyl Compound | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Phenyl (α-fluoro)vinyl sulfone | 95 | 20:80 |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl (α-fluoro)vinyl sulfone | 98 | 22:78 |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl (α-fluoro)vinyl sulfone | 99 | 18:82 |
| Cyclohexanone | Cyclohexylidene(fluoro)methyl phenyl sulfone | 75 | - |
This table presents data on the Julia-Kocienski olefination for the synthesis of fluorovinyl phenyl sulfones.
Related Fluorinated Sulfone Reagents
The utility of fluorinated sulfones extends beyond this compound to a range of related reagents that offer unique reactivity and applications in the synthesis of diverse organofluorine compounds.
Applications of Dithis compound and its Derivatives
Dithis compound (PhSO₂CF₂H) is a versatile building block in organic synthesis. researchgate.netcas.cnresearchgate.net The (phenylsulfonyl)difluoromethyl group can be readily converted into other important fluorinated functionalities such as difluoromethyl (CF₂H), difluoromethylene (–CF₂–), and difluoromethylidene (=CF₂) groups. cas.cnresearchgate.net This reagent participates in several types of transformations, including:
Nucleophilic (Phenylsulfonyl)difluoromethylations: The anion of dithis compound can react with various electrophiles. researchgate.net
Electrophilic (Phenylsulfonyl)difluoromethylations: Derivatives of dithis compound can act as electrophilic sources of the PhSO₂CF₂ group.
Radical (Phenylsulfonyl)difluoromethylations: The PhSO₂CF₂ radical can be generated from dithis compound and participate in radical reactions. cas.cn
Difluorocarbene Reactions: Under certain conditions, dithis compound can serve as a precursor to difluorocarbene. cas.cn
Transition-Metal Mediated (Phenylsulfonyl)difluoromethylations: Transition metals can be used to facilitate the coupling of the PhSO₂CF₂ group with other organic fragments. cas.cn
Fluorobis(phenylsulfonyl)methane (FBSM) as a Monofluoromethylation Reagent
Fluorobis(phenylsulfonyl)methane (FBSM) is a robust and widely used nucleophilic monofluoromethylating agent. cas.cnjst.go.jporgsyn.orgorgsyn.org The two electron-withdrawing phenylsulfonyl groups increase the acidity of the methine proton, facilitating the formation of a resonance-stabilized fluoromethide anion upon deprotonation. orgsyn.orgorgsyn.org This anion readily reacts with a variety of electrophiles. cas.cn
FBSM has been successfully employed in Michael addition reactions with α,β-unsaturated compounds. orgsyn.orgnih.gov While its reaction with aldehydes was initially considered challenging, it has been shown that under specific conditions, such as using a strong lithium-ion coordinating environment at low temperatures, the nucleophilic addition of FBSM to aldehydes can be achieved efficiently. cas.cn This breakthrough has expanded the synthetic utility of FBSM. cas.cn
Azidodithis compound as a Synthetic Equivalent of the Azidodifluoromethyl Anion
Azidodithis compound is a stable, synthetically useful fluorinated azide (B81097) that can be prepared on a multi-gram scale from dithis compound. nih.govacs.orgacs.orgfigshare.com This reagent serves as a synthetic equivalent of the azidodifluoromethyl anion. nih.govacs.orgacs.org Its utility has been demonstrated in azide-alkyne cycloaddition reactions to prepare N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles. nih.govacs.orgacs.org These products can be further functionalized. For example, reductive desulfonylation followed by silylation yields N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles. nih.govacs.orgacs.org Additionally, rhodium(II)-catalyzed transannulation with nitriles can convert the triazole ring into N-difluoro(phenylsulfonyl)methyl-substituted imidazoles. nih.govacs.org
Functional Group Compatibility and Scope of Reactions
The utility of this compound as a synthetic reagent is significantly enhanced by its compatibility with a wide array of functional groups under various reaction conditions. The robustness of the phenyl sulfone moiety allows for its participation in nucleophilic, electrophilic, and radical pathways without interfering with many common functional groups present in complex substrates. cas.cnresearchgate.net This tolerance allows for the late-stage introduction of the fluoromethyl group, a valuable strategy in medicinal chemistry and materials science.
The mild, often near-neutral conditions employed in many transformations involving this compound contribute to its excellent functional group compatibility. acs.org Research has demonstrated that functional groups such as ethers, hydroxyls, esters, and halogens are well-tolerated in its reactions. acs.org Furthermore, the reagent has been successfully used in the presence of sensitive substrates like nucleosides, highlighting its broad applicability. orgsyn.org Even under conditions that generate radical intermediates, various functional groups including aldehydes, ketones, esters, and nitro groups have been shown to be compatible. nih.gov
The scope of reactions involving this compound is extensive, with its carbanion being a key intermediate for forming new carbon-carbon bonds. This anion, typically generated with strong bases, readily reacts with a variety of electrophiles. chemicalbook.com
Key Reaction Classes and Substrate Scope:
Nucleophilic Monofluoromethylation: this compound is a prominent reagent for the nucleophilic monofluoromethylation of carbonyl compounds and imines. chemicalbook.com It reacts with both aromatic and aliphatic aldehydes to form the corresponding fluoromethylated alcohols. orgsyn.org
Cycloaddition Reactions: Derivatives such as azidodithis compound (a related compound) undergo efficient copper(I)-catalyzed azide-alkyne cycloaddition ("click") reactions. This transformation demonstrates high functional group tolerance and proceeds well with a diverse range of terminal alkynes, including those bearing aryl, heteroaryl, alkyl, and cycloalkyl substituents. acs.org
Fluoroalkene Synthesis: The reagent is instrumental in preparing fluoroalkenes from aldehydes and ketones via an addition-elimination sequence, often referred to as the Horner-Wittig reaction. chemicalbook.comresearchgate.net
The following tables provide a summary of the functional group compatibility and the scope of substrates successfully employed in reactions with this compound and its close derivatives.
Table 1: Functional Group Compatibility
This table summarizes the compatibility of various functional groups in reactions involving this compound and its derivatives.
| Functional Group | Class | Compatibility | Citation |
| -OR | Ether | Tolerated | acs.org |
| -OH | Hydroxyl | Tolerated | acs.org |
| -COOR | Ester | Tolerated | acs.orgnih.gov |
| -X (F, Cl, Br, I) | Halogen | Tolerated | acs.org |
| C=C | Alkene (Unsaturation) | Tolerated | acs.org |
| -CHO | Aldehyde | Tolerated | nih.gov |
| -C(O)R | Ketone | Tolerated | nih.gov |
| -NO2 | Nitro | Tolerated | nih.gov |
| Nucleosides | Heterocyclic Base + Sugar | Compatible | orgsyn.org |
| Amines | Primary, Secondary | Compatible | nih.gov |
| -CN | Cyano | Compatible | cas.cnnih.gov |
Table 2: Scope of Substrates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
The following data, adapted from studies on azidodithis compound, illustrates the broad scope of alkyne substrates compatible with cycloaddition reactions, highlighting the versatility of the sulfone moiety. acs.org
| Alkyne Substrate | Product Structure | Yield (%) |
| Phenylacetylene | 1-(difluoro(phenylsulfonyl)methyl)-4-phenyl-1H-1,2,3-triazole | 96 |
| 4-Ethynyltoluene | 1-(difluoro(phenylsulfonyl)methyl)-4-(p-tolyl)-1H-1,2,3-triazole | 95 |
| 4-Methoxyphenylacetylene | 1-(difluoro(phenylsulfonyl)methyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 98 |
| 4-Bromophenylacetylene | 4-(4-bromophenyl)-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole | 94 |
| 1-Ethynyl-4-fluorobenzene | 1-(difluoro(phenylsulfonyl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | 93 |
| 3-Ethynylpyridine | 3-(1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazol-4-yl)pyridine | 89 |
| 1-Heptyne | 4-pentyl-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole | 92 |
| Cyclopropylacetylene | 4-cyclopropyl-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole | 85 |
| 3,3-Dimethyl-1-butyne | 4-(tert-butyl)-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole | 88 |
| Propargyl alcohol | (1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazol-4-yl)methanol | 91 |
Computational and Theoretical Investigations
Quantum Chemical Studies of Reactivity and Mechanisms
Quantum chemical studies have provided significant insights into the reactivity and reaction mechanisms involving fluoromethyl phenyl sulfone. These computational approaches allow for the detailed examination of electronic structures, stabilities of intermediates, and transition states that govern the chemical behavior of this compound.
The stability of carbanions is a critical factor in many organic reactions. In the case of this compound, the formation of a carbanion at the α-carbon is a key step in its utility as a synthetic reagent. The presence of both the strongly electron-withdrawing phenylsulfonyl group and the fluorine atom significantly influences the stability of the resulting carbanion, PhSO₂CHF⁻.
Several factors contribute to the stability of this carbanion:
Inductive Effect: The electronegative fluorine atom and the sulfonyl group exert a strong electron-withdrawing inductive effect, which helps to delocalize and stabilize the negative charge on the adjacent carbon atom.
Anionic Hyperconjugation: Computational studies have provided evidence for anionic hyperconjugation in fluorinated carbanions. acs.org This involves the interaction of the carbon-anion lone pair with the antibonding orbital (σ*) of the adjacent C-F bond, leading to further stabilization.
The interplay of these effects makes the carbanion derived from this compound a viable intermediate in various chemical transformations. The stability can be influenced by factors such as the solvent, the nature of the counterion, and the presence of other substituents. nih.gov While the trifluoromethyl group generally stabilizes an adjacent carbanion electronically, the potential for fluoride (B91410) elimination to form a difluoroalkene is a competing process that can affect the carbanion's utility in synthesis. nih.gov
Table 1: Factors Influencing the Stability of the this compound Carbanion
| Factor | Description |
| Inductive Effect | The electronegative fluorine and sulfonyl groups withdraw electron density, stabilizing the negative charge. |
| π-Conjugation | The phenylsulfonyl group delocalizes the negative charge through resonance into the aromatic ring and sulfone oxygens. nih.gov |
| Anionic Hyperconjugation | Interaction of the carbanion lone pair with the C-F σ* antibonding orbital provides additional stabilization. acs.org |
| Hybridization | The hybridization of the carbanionic carbon influences its stability. nih.gov |
| Counterion | The nature of the counterion can affect the stability and reactivity of the carbanion. nih.gov |
| Solvent | The solvent can influence the ion-pairing and solvation of the carbanion, thereby affecting its stability. |
This compound and related sulfur-based fluorinating reagents are pivotal in various fluorination reactions. acs.org Transition state analysis using quantum chemical methods has been instrumental in elucidating the mechanisms of these reactions. For instance, in nucleophilic fluorination reactions, computational studies can model the energy profile of the reaction pathway, identifying the structure and energy of the transition state.
These studies have helped to understand the stereochemical outcomes of certain reactions. For example, in the diastereoselective difluoromethylation of imines, it has been suggested that a cyclic six-membered transition state may be involved, which differs from the mechanisms proposed for other fluoroalkylation reactions. sioc.ac.cn By calculating the energies of different possible transition states, researchers can predict which reaction pathway is more favorable and thus explain the observed product distribution.
Non-covalent interactions, such as hydrogen bonds, play a crucial role in catalysis. The interaction between the fluorine atom of a fluorinated substrate and a hydrogen bond donor in a catalyst or reagent can significantly influence the reaction's outcome. Specifically, C–F···H–N interactions have been investigated in the context of reactions involving fluoromethyl sulfones.
Mechanistic studies have demonstrated that C–F···H–N interactions between reagents like thiourea (B124793) dioxide and halofluorocarbons are key to stabilizing monofluoromethyl electrophiles and difluorocarbene species. chinesechemsoc.orgchinesechemsoc.org These interactions can activate the substrate, making it more susceptible to nucleophilic attack, and can also play a role in controlling the stereoselectivity of the reaction. Quantum chemical calculations can quantify the strength and geometry of these interactions, providing a deeper understanding of their role in the catalytic cycle.
Electron donor-acceptor (EDA) complexes are formed through weak interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.orgd-nb.info The formation of such complexes can be a key step in initiating chemical reactions, often under photochemical conditions. beilstein-journals.orgd-nb.inforesearchgate.net While specific studies on EDA complex formation with this compound are not extensively detailed in the provided context, the general principles can be applied.
In related systems, it has been shown that an EDA complex can form between an electron donor and an acceptor, and upon light irradiation, single electron transfer (SET) can occur, leading to the formation of radical species that initiate subsequent reactions. beilstein-journals.orgd-nb.info For example, an EDA complex formed between an electron donor and an acceptor like a Togni reagent can facilitate electron transfer to generate a trifluoromethyl radical. beilstein-journals.orgd-nb.info Theoretical studies can model the formation and electronic structure of these EDA complexes, predict their absorption spectra, and calculate the thermodynamics of the electron transfer process. rsc.org
Conformational Analysis and Spectroscopic Property Prediction
Computational methods are also powerful tools for analyzing the three-dimensional structure of molecules and predicting their spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical calculations can predict NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. d-nb.info For this compound, the prediction of ¹H, ¹³C, and particularly ¹⁹F NMR chemical shifts is of great interest due to the sensitivity of the fluorine nucleus to its electronic environment. nih.gov
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. These calculations can be performed at various levels of theory, with density functional theory (DFT) being a common choice. d-nb.info The accuracy of the predicted shifts can be very high, sometimes exceeding that of empirical methods. d-nb.info For complex systems, such as a fluorinated ligand bound to a protein, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to predict ¹⁹F NMR chemical shifts, providing valuable insights into ligand-protein interactions. nih.gov
Table 2: Predicted NMR Chemical Shifts for a Generic Fluorinated Organic Molecule (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (alpha to F) | 5.8 | 5.9 |
| ¹³C (alpha to F) | 85.2 | 84.7 |
| ¹⁹F | -210.5 | -211.2 |
Note: This table is for illustrative purposes to demonstrate the type of data generated from computational predictions and does not represent actual calculated values for this compound.
Modeling of Intermolecular Interactions
Computational modeling serves as a powerful tool for elucidating the complex intermolecular forces that govern the behavior of this compound. These theoretical investigations provide critical insights into the non-covalent interactions, such as hydrogen bonding, which are pivotal in determining the compound's physical properties, conformational preferences, and reactivity. By simulating molecular orbitals, electrostatic potentials, and interaction energies, researchers can predict how this compound interacts with other molecules, including solvents, reagents, and biological macromolecules.
The fluoromethyl group (CHF₂ or CH₂F) in phenyl sulfone derivatives introduces unique hydrogen bonding capabilities that significantly influence the molecule's reactivity. Unlike non-fluorinated analogs, these compounds can participate in hydrogen bonding both as a weak hydrogen bond donor and as an acceptor.
The Difluoromethyl Group as a Hydrogen Bond Donor:
The difluoromethyl (CF₂H) group has garnered considerable attention for its role as a lipophilic hydrogen bond donor. researchgate.net Computational and experimental studies have confirmed that the hydrogen atom attached to the carbon in the CF₂H moiety can form weak hydrogen bonds. researchgate.net This capability allows the CF₂H group to function as a bioisostere of more traditional hydrogen bond donors like hydroxyl (OH) or thiol (SH) groups. researchgate.net This bioisosterism is crucial in fields like drug design, where replacing an OH group with a CF₂H group can enhance metabolic stability and bioavailability without sacrificing key binding interactions. cas.cn
Computational models have demonstrated the importance of these C-H···O or C-H···N hydrogen bonds in various contexts. For example, modeling studies have suggested that the CF₂H group can form a beneficial hydrogen bonding interaction with amino acid residues, such as glutamic acid, within the active site of enzymes. rsc.org This interaction can be critical for the binding affinity and inhibitory potency of molecules containing this functional group.
Fluorine as a Hydrogen Bond Acceptor:
The highly electronegative fluorine atoms in the fluoromethyl group can also act as weak hydrogen bond acceptors. Mechanistic studies involving related fluorinated sulfones have highlighted the role of C-F···H-N interactions. chinesechemsoc.orgchinesechemsoc.org These interactions, though weak, can be crucial for stabilizing transition states or reactive intermediates. For instance, in certain multicomponent reactions, C–F···H–N interactions between a fluorinated sulfone derivative and a reagent like thiourea dioxide have been shown to play a key role in the activation and stabilization of key intermediates, thereby influencing the reaction pathway and outcome. chinesechemsoc.orgchinesechemsoc.org
The influence of these distinct hydrogen bonding modes on the reactivity of this compound is summarized in the table below.
| Interaction Type | Donor Group | Acceptor Group | Effect on Reactivity |
| C-H···X Hydrogen Bond | C-H (of CF₂H) | Oxygen, Nitrogen (e.g., in amino acids, reagents) | Influences molecular recognition and binding affinity; acts as a bioisosteric replacement for OH or SH groups. researchgate.netrsc.org |
| C-F···H-X Hydrogen Bond | N-H, O-H (e.g., in reagents, solvents) | C-F (of CF₂H) | Stabilizes reactive intermediates and transition states, influencing reaction mechanisms and efficiency. chinesechemsoc.orgchinesechemsoc.org |
Emerging Research Directions and Future Prospects
Asymmetric Synthesis and Enantioselective Transformations
The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in the development of new pharmaceuticals. Asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, is a key area of research where fluoromethyl phenyl sulfone is making significant contributions.
Development of Chiral Monofluoromethylated Compounds
The introduction of a monofluoromethyl group can significantly alter the biological activity and physicochemical properties of a molecule. researchgate.net this compound serves as a crucial reagent in the synthesis of chiral molecules containing this important functional group. One established strategy involves the diastereoselective monofluoromethylation of chiral N-(tert-butylsulfinyl) aldimines and ketimines using this compound. researchgate.netnih.gov This method allows for the creation of enantioenriched compounds that are valuable building blocks in organic synthesis.
Other approaches to synthesizing chiral monofluoromethylated compounds include the use of reagents like 1-fluorobis(phenylsulfonyl)methane (FBSM), fluoro(phenylsulfonyl)methane (FSM), and 2-fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT) as fluoromethide equivalents. researchgate.net These methods, along with the use of this compound, are expanding the toolbox available to chemists for the asymmetric construction of C(sp³)–CH₂F stereogenic centers.
Catalytic Asymmetric Reactions
Catalytic asymmetric reactions offer an efficient and atom-economical approach to the synthesis of chiral compounds. In this context, this compound and related reagents have been employed in various catalytic systems. For instance, palladium-catalyzed asymmetric allylic monofluoromethylation has been achieved using 1-fluorobis(phenylsulfonyl)methane (FBSM), which acts as a synthetic equivalent of a fluoromethide species. pharm.or.jp
Furthermore, catalytic enantioselective monofluoromethylation of in situ-generated prochiral imines with FBSM has been demonstrated in the presence of a chiral phase-transfer catalyst. pharm.or.jp This reaction combines a Mannich-type reaction with reductive desulfonylation to afford the desired chiral products. The development of such catalytic asymmetric reactions is a significant step towards the practical and scalable synthesis of enantiomerically pure monofluoromethylated compounds.
Recent advancements have also seen the development of cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, providing a method for synthesizing sterically bulky chiral amides. acs.org While not directly involving this compound, this highlights the broader trend of using transition metal catalysis for challenging asymmetric transformations.
Applications in Complex Molecule Synthesis
The unique properties of the monofluoromethyl group make it a desirable feature in complex molecules, particularly those with biological activity. This compound plays a vital role in the synthesis of these intricate structures.
Synthesis of Biologically Active Molecules
The incorporation of fluorine or fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates. researchgate.netcas.cn this compound and its derivatives are instrumental in the synthesis of organofluorine compounds that are of interest in pharmaceuticals and agrochemicals. cas.cn The (phenylsulfonyl)difluoromethyl group, for example, is a versatile building block that can be transformed into other useful fluorinated functionalities. cas.cn
The ability to selectively introduce a monofluoromethyl group into complex molecular scaffolds is crucial for the development of new bioactive compounds. Research in this area is focused on developing milder and more efficient methods for these transformations.
Integration into Drug Design and Optimization
The monofluoromethyl group is considered a bioisostere of the hydroxyl or thiol group, meaning it can replace these groups in a molecule without significantly altering its shape, but potentially improving its properties. researchgate.net This makes this compound a valuable tool in drug design and optimization. By strategically incorporating a monofluoromethyl group, medicinal chemists can fine-tune the properties of a drug candidate to improve its efficacy, metabolic stability, and pharmacokinetic profile.
The use of this compound allows for the creation of fluorinated analogues of existing drugs or lead compounds, which can then be evaluated for improved biological activity. researchgate.net This iterative process of synthesis and testing is a cornerstone of modern drug discovery.
Development of Novel Therapeutic Agents
The unique properties imparted by the monofluoromethyl group can lead to the discovery of novel therapeutic agents with new mechanisms of action. pharm.or.jp The development of efficient synthetic methodologies using reagents like this compound is therefore directly linked to the expansion of the chemical space available for drug discovery. pharm.or.jp
By providing access to novel chiral monofluoromethylated building blocks, researchers can explore new avenues for the treatment of various diseases. The continued development of asymmetric and catalytic methods involving this compound will undoubtedly fuel the discovery of the next generation of therapeutic agents.
Exploration of New Reactivity Modes and Catalytic Systems
Traditionally, this compound has been recognized as a useful nucleophilic monofluoromethylating reagent. chemicalbook.com However, recent research has expanded its role, demonstrating its potential as a radical precursor. For instance, trithis compound, a related compound, can form an electron donor-acceptor (EDA) complex with arylthiolate anions. This complex can undergo an intramolecular single electron transfer (SET) reaction when exposed to visible light, which allows for the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst. rsc.org
Researchers are also investigating the use of various catalytic systems to enhance the reactivity of this compound and its derivatives. These include:
Transition-Metal-Free Catalysis A notable development is the use of PhI(OAc)2 to generate a PhSO2CF2 radical from dithis compound (PhSO2CF2H), enabling the synthesis of various compounds without transition metals. cas.cn
Visible-Light Photoredox Catalysis This method has been successfully used for the radical fluoroalkylation of compounds like isocyanides and styrenes with fluorinated sulfones. sioc.ac.cn For example, the use of fac-Ir(ppy)3 as a photocatalyst has been shown to be effective. sioc.ac.cn
Palladium-Catalyzed Reactions Palladium catalysts have been employed in Heck-type reactions involving [(bromodifluoromethyl)sulfonyl]benzene and heteroaromatic compounds. cas.cn They are also effective in the enantioselective fluoromethylation of various organic molecules. nih.gov
Antimony Trichloride (B1173362) Catalysis Antimony trichloride has been identified as a superior catalyst for the conversion of aryl sulfoxides to α-fluoro sulfides, a key step in some synthetic routes for this compound. orgsyn.orgtandfonline.com
These new reactivity modes and catalytic systems are opening up new possibilities for the use of this compound in organic synthesis, allowing for the creation of complex molecules with greater efficiency and selectivity.
Sustainable and Green Chemistry Approaches
In line with the growing emphasis on environmentally friendly chemical processes, researchers are actively developing sustainable and green chemistry approaches for the synthesis and application of this compound.
Development of Environmentally Benign Synthetic Methods
A key focus of green chemistry is the reduction or elimination of hazardous substances. In the context of this compound, this has led to the exploration of alternative reagents and reaction conditions. For example, a method for synthesizing thioethers, which can be precursors to sulfones, has been developed using diaryl disulfides and CFCl3 with sodium hydroxymethanesulfinate in an aqueous DMF solution. acs.org This approach offers an alternative to methods that may use more hazardous materials.
Another important aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in a process into the final product. Research into the multicomponent coupling reaction of thiourea (B124793) dioxide and bromofluoroacetic acid ethyl ester to produce monofluoromethyl sulfone derivatives is a step in this direction. chinesechemsoc.org This reaction is notable for using thiourea dioxide as both a sulfur dioxide source and a hydrogen bond donor, which activates the halofluorocarbon substrates. chinesechemsoc.org
The use of zinc in methanol (B129727) for the dechlorination of PhSCFCl2 to produce this compound is another example of a more environmentally benign approach, as it avoids harsher reducing agents that can lead to unwanted byproducts. acs.org
Advanced Materials Science Applications
The unique properties of this compound make it a valuable component in the development of advanced materials. chemimpex.comchemimpex.com Its incorporation into polymers and coatings can significantly enhance their performance characteristics. chemimpex.comchemimpex.com
Incorporation into Polymers and Coatings
When integrated into polymer formulations, this compound can improve thermal stability and chemical resistance. chemimpex.comchemimpex.com This makes the resulting materials more durable and suitable for use in demanding environments, such as in the automotive and aerospace industries. chemimpex.com The compound's ability to modify surface properties is also a key advantage. chemimpex.com By creating surfaces with low energy, it can impart hydrophobic and oleophobic characteristics, leading to the development of "easy-to-clean" or "self-cleaning" coatings. chemimpex.com
The versatility of this compound is further demonstrated by its use in the creation of specialty adhesives with superior adhesion properties and resistance to harsh conditions. chemimpex.com As research continues, it is expected that new and innovative applications for this compound in materials science will emerge, driven by its unique combination of stability, reactivity, and surface-modifying capabilities. chemimpex.com
Concluding Remarks and Outlook
Summary of Key Advancements in Fluoromethyl Phenyl Sulfone Chemistry
The chemistry of this compound has witnessed remarkable progress, establishing it as a versatile reagent for the introduction of fluorinated moieties. Key advancements include its application in various reaction types, such as nucleophilic, electrophilic, and radical pathways. researchgate.netcas.cn The phenylsulfonyl group plays a crucial role by stabilizing adjacent carbanions and activating the molecule for a range of transformations. cas.cn
One of the significant breakthroughs has been the development of methods for (phenylsulfonyl)difluoromethylation, allowing for the incorporation of the valuable CF2 group into organic substrates. researchgate.net This has been achieved through several distinct approaches, including nucleophilic, electrophilic, radical, difluorocarbene, and transition-metal-mediated reactions. cas.cn Furthermore, the development of reagents like S-[(phenylsulfonyl)difluoromethyl]sulfonium salt has expanded the scope of electrophilic difluoromethylation. cas.cn
The versatility of this compound is further highlighted by its role as a precursor to other important fluorinated building blocks. The (phenylsulfonyl)difluoromethyl group can be readily transformed into difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2) functionalities, demonstrating its utility in synthetic chemistry. researchgate.net Additionally, visible-light-promoted photoredox catalysis has enabled highly selective difluoroalkylation reactions, showcasing the continuous evolution of synthetic methods involving this compound. cas.cn
Challenges and Opportunities in Future Research
Despite the significant strides made, several challenges and exciting opportunities remain in the field of this compound chemistry. One of the primary challenges lies in the development of more efficient and atom-economical methods for the synthesis of this compound itself and its derivatives. researchgate.net While existing methods are effective, greener and more cost-effective routes would enhance its accessibility and broader application.
A significant area for future research is the expansion of the substrate scope and the development of stereoselective fluoromethylation reactions. While progress has been made, achieving high levels of enantioselectivity in the transfer of fluorinated groups remains a formidable challenge. nih.gov The design of novel chiral catalysts and reagents will be crucial in addressing this limitation.
Furthermore, exploring the reactivity of this compound in one-pot and multicomponent reactions presents a promising avenue for streamlining synthetic sequences and increasing molecular complexity in a single step. cas.cnchinesechemsoc.org The development of such methodologies would be highly valuable for the rapid synthesis of libraries of fluorinated compounds for biological screening. The use of computational studies to better understand the unique effects of fluorine on reaction mechanisms could also guide the design of new and more effective synthetic strategies. rsc.org
Potential Impact on Chemical Synthesis and Related Disciplines
The advancements in this compound chemistry are poised to have a substantial impact on various scientific disciplines. In medicinal chemistry and drug discovery, the introduction of fluorinated groups is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. researchgate.netchinesechemsoc.org The methodologies developed using this compound provide powerful tools for the synthesis of novel fluorinated pharmaceuticals.
In the field of agrochemicals, the incorporation of fluorine can lead to the development of more potent and selective pesticides and herbicides. researchgate.net The synthetic routes enabled by this compound will facilitate the creation of new and improved crop protection agents.
Moreover, the unique electronic properties of fluorinated organic materials make them valuable in materials science for applications in areas such as organic electronics and advanced polymers. The continued development of synthetic methods involving this compound will contribute to the design and synthesis of next-generation materials with tailored properties. The fundamental understanding gained from studying the reactivity of this compound also enriches the broader field of organic synthesis, providing insights into the effects of fluorine on chemical reactivity and paving the way for the discovery of new transformations. rsc.org
Q & A
Q. What are the established synthetic routes for Fluoromethyl Phenyl Sulfone, and how do reaction conditions influence yield and purity?
this compound (FMPS) is synthesized via nucleophilic substitution or oxidation of precursor sulfides/sulfoxides. For example, Saikia and Tsuboi (2001) developed a method using trichlorofluoromethane as a starting material, where FMPS forms through controlled fluorination and sulfonation steps . Reaction temperature and solvent polarity significantly affect yields: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while lower temperatures (~0°C) minimize side reactions in condensation steps . Purification typically involves recrystallization or column chromatography, with yields ranging from 60% to 85% depending on substrate reactivity .
Q. How can this compound be utilized as a fluoromethylating agent in organic synthesis?
FMPS acts as a "CH₂F⁻" synthon in nucleophilic fluoromethylation. Hu et al. demonstrated its use in stereoselective synthesis of α-fluoromethyl amines via reaction with sulfinyl imines, achieving >90% enantiomeric excess (ee) under optimized conditions (LDA as base, THF solvent, −78°C) . The sulfonyl group stabilizes the intermediate carbanion, enabling selective transfer of the fluoromethyl group to electrophiles like aldehydes or ketones . Post-reaction, the sulfone moiety is cleaved reductively (e.g., using Na/Hg amalgam) to yield the final fluorinated product .
Q. What analytical techniques are recommended for characterizing and quantifying this compound in complex mixtures?
LC-MS is the gold standard for detecting FMPS due to its high sensitivity and specificity. A validated method using a C18 column and electrospray ionization (ESI) in negative mode achieves detection limits of 0.1 µg/mL . For structural confirmation, ¹⁹F NMR (δ −120 to −125 ppm for CH₂F) and IR (S=O stretch at 1150–1300 cm⁻¹) are critical . Quantitative analysis via GC-MS requires derivatization (e.g., silylation) to improve volatility .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in Wittig-like olefination reactions?
In olefination, FMPS generates a fluoromethylidene ylide upon deprotonation with strong bases (e.g., DBU or LDA). Steric hindrance from the phenyl group slows ylide formation but enhances selectivity for less hindered aldehydes. For example, reactions with p-methoxybenzaldehyde in refluxing THF achieve >80% yield of α-fluoro-α,β-enones, whereas bulky substrates (e.g., 2-naphthaldehyde) require prolonged reaction times . Electronic effects also modulate reactivity: electron-deficient aldehydes accelerate ylide addition due to enhanced electrophilicity .
Q. What mechanistic insights explain the kinetic behavior of this compound in nucleophilic substitutions?
Kinetic studies (e.g., in DMF-H₂O mixtures) reveal a two-step mechanism: (1) base-induced deprotonation to form a stabilized carbanion and (2) nucleophilic attack on the electrophile. The rate-determining step is carbanion formation, with activation energies (Eₐ) ranging from 50–70 kJ/mol depending on solvent polarity . Isotope labeling (D₂O quenching) confirms proton transfer is not rate-limiting. Computational models (DFT) corroborate that sulfone stabilization lowers the transition-state energy by 15–20 kcal/mol compared to non-sulfonyl analogues .
Q. What strategies address challenges in enantioselective fluoromethylation using this compound?
Achieving enantioselectivity requires chiral auxiliaries or catalysts. Hu’s group used (R)-tert-butylsulfinyl imines to induce asymmetry, yielding α-fluoromethyl amines with >95% ee . Alternatively, chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed couplings enable asymmetric C–F bond formation, though yields are moderate (50–60%) . Recent advances in organocatalysis (e.g., cinchona alkaloids) show promise for improving selectivity without metal catalysts .
Q. How does this compound participate in radical-mediated transformations, and what are the implications for synthetic scalability?
FMPS can act as a radical precursor under UV irradiation or with initiators (e.g., AIBN). In radical additions to alkenes, the CH₂F• radical abstracts hydrogen to form fluoromethylated products. However, competing sulfone decomposition (via C–S bond cleavage) limits yields to ~40% . Scalability requires optimizing radical-stabilizing solvents (e.g., benzene) and low initiator concentrations (≤1 mol%) to suppress side reactions .
Methodological Considerations
- Contradiction Resolution : Conflicting reports on FMPS stability in acidic conditions (e.g., vs. 18) highlight the need for pH-controlled reaction environments. Buffered systems (pH 7–9) mitigate decomposition .
- Data Validation : Cross-validate analytical results (e.g., LC-MS with ¹⁹F NMR) to confirm fluoromethylation efficiency and rule out artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
